molecular formula C10H11NO4 B112951 2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid CAS No. 73101-09-4

2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid

Cat. No. B112951
CAS RN: 73101-09-4
M. Wt: 209.2 g/mol
InChI Key: BNLLZPGNWVELHB-UHFFFAOYSA-N
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Description

“2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid” is a chemical compound with the molecular formula C10H11NO4 . It has been mentioned in various scientific literature .


Synthesis Analysis

The synthesis of compounds related to “2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid” has been described in several studies . For example, a series of α-aminophosphonates were synthesized by a one-pot three-component reaction .


Molecular Structure Analysis

The molecular structure of “2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid” can be found in databases like PubChem . For more detailed structural analysis, crystallography studies may be needed .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid” can be found in databases like PubChem .

Scientific Research Applications

Application in Pharmaceutical Chemistry

Summary of the Application

This compound has been used in the synthesis of new heterocyclic compounds with promising biological activities for medical and biological applications . Specifically, it has been used in the formation of Schiff base derivatives .

Methods of Application or Experimental Procedures

The compound was synthesized through microwave-assisted Schiff base formation by reacting 2- (4-methoxyphenyl)acetohydrazide and 4-amino-3- (4-methoxybenzyl)-1H-1,2,4-triazole-5 (4H)-thione with various substituted aldehydes . The newly synthesized compounds were characterized by FT-IR, 1 H NMR and 13 C NMR spectral analysis .

Results or Outcomes

The synthesized derivatives were screened for their in vivo anti-inflammatory and in vitro anti-oxidant activities using carrageenan induced rat paw edema test and DPPH free radical scavenging assay, respectively . Compounds 4a, 4c, 7a, and 7c screened as potent anti-inflammatory drugs significantly lowered the volume of rat paw edema .

Application in Organic & Biomolecular Chemistry

Summary of the Application

This compound has been used in the anodic oxidation of a natural antioxidative catechol, hydroxytyrosol .

Methods of Application or Experimental Procedures

The anodic oxidation of hydroxytyrosol was developed in an acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture to produce the resulting non-activated o-quinone and generate structural analogues . 2-Amino-2,3-dihydro-1,4-benzodioxane derivatives were obtained as two regioisomers in good to high overall yields (65–90%) and 1: 3 ratios, through an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines .

Results or Outcomes

The reaction became regiospecific with the insertion of an electron withdrawing (or electron donating) group on the catechol . With some aliphatic enamines, a competitive 1,6-Michael addition took place, affording 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine compounds .

Application in Anticancer Drug Discovery

Summary of the Application

2-Aminothiazole derivatives, which include “2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid”, have emerged as a promising scaffold in medicinal chemistry and drug discovery research . They have shown potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of various 2-aminothiazole analogs . The synthesized compounds were then tested for their anticancer activity against different human cancerous cell lines .

Results or Outcomes

The 2-aminothiazole derivatives showed potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines . This indicates that these compounds could potentially be used in the development of new anticancer drugs .

Application in Organic Synthesis

Summary of the Application

“2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid” has been used in the synthesis of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl) (piperazin-1-yl)methanone .

Methods of Application or Experimental Procedures

The compound was synthesized by adding the acyl chloride to an excess of piperidine .

Results or Outcomes

The reaction resulted in the formation of 2,3-dihydrobenzo[b][1,4]dioxin-2-yl) (piperazin-1-yl)methanone .

Application in Medicinal Chemistry

Summary of the Application

2-Aminothiazole derivatives, which include “2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid”, have been used in the synthesis of 2-substituted benzothiazoles .

Methods of Application or Experimental Procedures

The compound was used in the synthesis of various 2-substituted benzothiazole analogs . The synthesized compounds were then tested for their diverse biological activities .

Results or Outcomes

The 2-substituted benzothiazoles exhibited diverse biological activities, including anticonvulsant, antimicrobial, and antioxidant properties, making them valuable in drug discovery .

Safety And Hazards

The safety and hazards associated with “2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid” are not well-documented in the available literature. For detailed safety information, it is recommended to refer to material safety data sheets (MSDS) and other regulatory bodies .

Future Directions

The future directions for the study of “2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid” could include further exploration of its synthesis, mechanism of action, and potential applications . It’s also important to conduct more studies to understand its safety profile .

properties

IUPAC Name

2-amino-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c11-9(10(12)13)6-1-2-7-8(5-6)15-4-3-14-7/h1-2,5,9H,3-4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLLZPGNWVELHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50405021
Record name Amino(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid

CAS RN

73101-09-4
Record name Amino(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50405021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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